3-Fluoro-4-(quinuclidin-3-yloxy)aniline

Muscarinic Acetylcholine Receptors mAChR Subtype Selectivity Ether vs. Ester Linker

3-Fluoro-4-(quinuclidin-3-yloxy)aniline (CAS 937598-44-2) is a synthetic organic compound belonging to the class of 3-substituted quinuclidine aryl ethers, with the molecular formula C₁₃H₁₇FN₂O and a molecular weight of 236.28 g/mol. It features a 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold linked through an ether bond at the 3-position to a 3-fluoro-4-hydroxyaniline aromatic ring, presenting a unique combination of a rigid, basic bicyclic amine and a fluorinated aniline moiety.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
CAS No. 937598-44-2
Cat. No. B11767457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(quinuclidin-3-yloxy)aniline
CAS937598-44-2
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=C(C=C(C=C3)N)F
InChIInChI=1S/C13H17FN2O/c14-11-7-10(15)1-2-12(11)17-13-8-16-5-3-9(13)4-6-16/h1-2,7,9,13H,3-6,8,15H2
InChIKeyGDYFVLPXHUHZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(quinuclidin-3-yloxy)aniline (CAS 937598-44-2): A Specialized Quinuclidine-Aryl Ether Building Block for Medicinal Chemistry and Chemical Biology


3-Fluoro-4-(quinuclidin-3-yloxy)aniline (CAS 937598-44-2) is a synthetic organic compound belonging to the class of 3-substituted quinuclidine aryl ethers, with the molecular formula C₁₃H₁₇FN₂O and a molecular weight of 236.28 g/mol [1]. It features a 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold linked through an ether bond at the 3-position to a 3-fluoro-4-hydroxyaniline aromatic ring, presenting a unique combination of a rigid, basic bicyclic amine and a fluorinated aniline moiety [1]. This structural arrangement makes it a versatile intermediate for the synthesis of potential therapeutic agents targeting G-protein-coupled receptors (GPCRs), ion channels, and kinases .

3-Fluoro-4-(quinuclidin-3-yloxy)aniline: Why Simple Analogs Cannot Replace the Quinuclidine-Ether-Aniline Scaffold


Generic substitution among quinuclidine derivatives is not feasible due to the profound impact of the 3-aryl ether substitution pattern on receptor selectivity and pharmacokinetic properties [1]. The combination of the quinuclidine core and the specific 3-fluoro-4-aminophenoxy substituent in this compound creates a unique vector for key interactions, the disruption of which by replacing the quinuclidine with simpler amines (e.g., piperidine) or altering the aryl ring's substitution pattern leads to a loss of target engagement [2]. Furthermore, the fluorine atom at the 3-position of the aniline ring is critical for modulating the electron density of the aromatic system and influencing metabolic stability, a feature absent in non-fluorinated or differently substituted analogs [2].

Quantitative Differentiation Evidence for 3-Fluoro-4-(quinuclidin-3-yloxy)aniline: Comparator-Based Performance Data


Enhanced Muscarinic Receptor Subtype Affinity Through Ether Linkage vs. Ester Linkage in Hybrid Ligands

In a study of hybrid mAChR antagonists, the presence of an ether bridge (exemplified by the quinuclidin-3-yloxy scaffold) was shown to confer higher binding affinities across all five mAChR subtypes (M1–M5) compared to an ester bridge, as demonstrated with ligand (R,S)-5 which achieved Ki values in the nanomolar range comparable to the drug solifenacin [1]. For the M1 subtype, the ether-linked compound showed a notable preference, a selectivity shift not observed with the reference antagonist solifenacin [1].

Muscarinic Acetylcholine Receptors mAChR Subtype Selectivity Ether vs. Ester Linker

Fine-Tuning of α7 Nicotinic Receptor Pharmacology: Agonist vs. Positive Allosteric Modulator (PAM) Profile

A series of 3-(pyridin-3-yloxy)quinuclidine (ether quinuclidine) ligands were evaluated on human α7 nAChRs [1]. Among them, ligand 4 activated the receptor as a full agonist, while ligand 6 acted as a potent type I PAM (PAM-I) with an EC50 of 12.6 ± 3.32 μM for potentiation and a maximal effect of 850 ± 120% of the control ACh response [1]. In contrast, ligands 5 and 7 were inactive, demonstrating that subtle modifications on the aryl ether moiety can switch the pharmacological profile from agonism to positive allosteric modulation [1].

α7 Nicotinic Acetylcholine Receptors Positive Allosteric Modulators Ether Quinuclidine

High Purity and Characterized Supply Chain Enabling Reproducible SAR Studies

Commercial sourcing data indicates that 3-Fluoro-4-(quinuclidin-3-yloxy)aniline is available with a standard purity of 97% (HPLC) from major suppliers, with batch-specific quality control documentation including NMR, HPLC, and GC spectra provided [REFS-1, REFS-2]. This level of characterization ensures that the material is suitable as a key intermediate for structure-activity relationship (SAR) explorations where impurities from inferior-grade generic building blocks could confound biological assay results .

Chemical Building Blocks Purity Analysis Reproducibility

High-Impact Application Scenarios for 3-Fluoro-4-(quinuclidin-3-yloxy)aniline Based on Verified Evidence


Design of Subtype-Selective Muscarinic Acetylcholine Receptor (mAChR) Ligands

Medicinal chemistry teams developing novel therapeutics for neurological conditions (e.g., Alzheimer's disease, schizophrenia) can use 3-Fluoro-4-(quinuclidin-3-yloxy)aniline as a key intermediate to synthesize hybrid ligands that exploit the quinuclidin-3-yloxy ether linkage for enhanced mAChR subtype affinity and selectivity, as demonstrated by Del Bello et al. (2017) . Its unique scaffold enables the exploration of M1-preferring antagonists, addressing the urgent need for precision cholinergic modulators.

Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators (PAMs)

Researchers focused on cognitive enhancement and neuroprotection can leverage this compound's quinuclidine ether core to create α7 nAChR PAMs, as the scaffold has been shown to convert agonist activity into pure PAM-I pharmacology based on aryl substitution patterns . This application is directly supported by the quantitative functional data from Viscarra et al. (2023), providing a rational starting point for CNS drug discovery.

Synthesis of Fluorinated Probes for Chemical Biology and Pharmacological Tool Compounds

The presence of a fluorine atom on the aniline ring of this building block allows for the introduction of ¹⁸F for PET imaging or the modulation of physicochemical properties in lead optimization. Procurement of high-purity 3-Fluoro-4-(quinuclidin-3-yloxy)aniline (97% HPLC) with full analytical characterization ensures that the resulting chemical probes meet the stringent purity requirements for in vitro and in vivo pharmacological studies, as indicated by supplier quality documentation .

Quote Request

Request a Quote for 3-Fluoro-4-(quinuclidin-3-yloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.